molecular formula C13H22N2O4 B162514 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt CAS No. 67423-45-4

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt

Cat. No.: B162514
CAS No.: 67423-45-4
M. Wt: 270.32 g/mol
InChI Key: AFGWPOQJLVKLOJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar compounds include:

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt is unique due to its specific interaction with piperazine, which can influence its biochemical properties and applications .

Biological Activity

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt, commonly referred to as MHPG, is a compound derived from the metabolism of catecholamines and has been studied for its potential biological activities. It is particularly recognized for its role in neurological functions and its implications in various neurobiological processes.

Chemical Structure and Properties

MHPG is a piperazine derivative of 4-hydroxy-3-methoxyphenylglycol, which is a metabolite of norepinephrine. The structural formula can be represented as follows:

C12H18N2O3\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a phenolic hydroxyl group and a methoxy group, contributing to its biological activity through interactions with neurotransmitter systems.

Neurotransmitter Modulation

MHPG has been implicated in the modulation of neurotransmitter systems, particularly in the context of dopamine and serotonin pathways. Research indicates that MHPG can influence dopaminergic and serotonergic neuron functions, potentially affecting mood regulation and cognitive functions. For instance, in studies involving neuronal models, MHPG administration was associated with alterations in gene expression linked to dopaminergic neuron identity and function, which are critical in conditions like Parkinson's disease and mood disorders .

Case Studies and Research Findings

  • Neuronal Function and Survival : A study demonstrated that loss of PRC2-mediated repression in dopaminergic neurons resulted in altered expression of genes essential for neuronal survival, implicating MHPG as a potential modulator of these pathways. This suggests that MHPG may have protective effects against neurodegeneration by maintaining neuronal identity through epigenetic mechanisms .
  • Metabolic Effects : Another line of research has explored the metabolic implications of MHPG. It has been shown to interact with specific receptors (such as GPR41), influencing lipid metabolism and potentially offering anti-obesity effects through enhanced lipid catabolism pathways . This indicates that MHPG may have broader implications beyond neurotransmission, affecting metabolic homeostasis.
  • Cognitive Function : The compound has also been studied for its cognitive-enhancing properties. In animal models, MHPG administration has been linked to improvements in cognitive function, suggesting its potential as a therapeutic agent in cognitive disorders .

Summary of Findings

Study Focus Findings
Neuronal FunctionAltered gene expression affecting dopaminergic neuron survival linked to MHPG administration .
Metabolic EffectsInteraction with GPR41 receptor leading to improved lipid metabolism and anti-obesity effects .
Cognitive FunctionEnhancements observed in cognitive tasks following MHPG treatment in animal models .

Properties

CAS No.

67423-45-4

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine

InChI

InChI=1S/C9H12O4.C4H10N2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2-4,8,10-12H,5H2,1H3;5-6H,1-4H2

InChI Key

AFGWPOQJLVKLOJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1

Key on ui other cas no.

67423-45-4

Pictograms

Irritant

Synonyms

MHPG piperazine; MOPEG piperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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